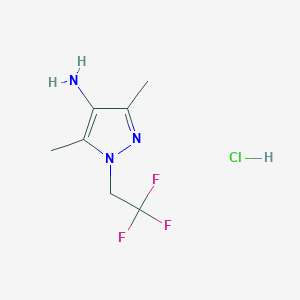
5-(azidomethyl)furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azidomethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C6H5N3O3 and a molecular weight of 167.12 g/mol . This compound features a furan ring substituted with an azidomethyl group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
作用機序
Target of Action
5-(Azidomethyl)furan-2-carboxylic acid primarily targets bacterial enzymes involved in cell wall synthesis. These enzymes are crucial for maintaining the structural integrity of bacterial cells, making them a key target for antibacterial agents .
Mode of Action
The compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from catalyzing the necessary reactions for cell wall synthesis. As a result, bacterial cells are unable to maintain their cell walls, leading to cell lysis and death .
Biochemical Pathways
The inhibition of cell wall synthesis affects several biochemical pathways. Primarily, it disrupts the peptidoglycan synthesis pathway, which is essential for bacterial cell wall construction. The downstream effects include the accumulation of cell wall precursors and the activation of autolytic enzymes, which further degrade the cell wall .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues, including the site of infection. It is metabolized primarily in the liver and excreted through the kidneys. The bioavailability of the compound is influenced by its stability in the gastrointestinal tract and its ability to cross cellular membranes .
Result of Action
At the molecular level, the action of this compound results in the inhibition of bacterial cell wall synthesis, leading to cell death. At the cellular level, this translates to a reduction in bacterial load and the resolution of infection. The compound’s effectiveness is reflected in its ability to clear bacterial infections and reduce symptoms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may enhance its degradation. Additionally, the presence of other drugs or compounds can lead to interactions that may either enhance or inhibit its antibacterial activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azidomethyl)furan-2-carboxylic acid typically involves the azidation of a suitable precursor. One common method is the reaction of 5-(bromomethyl)furan-2-carboxylic acid with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by an azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
5-(Azidomethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The azide group can be reduced to an amine group.
Substitution: The azide group can participate in click chemistry reactions, forming triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving azides.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(aminomethyl)furan-2-carboxylic acid.
Substitution: 1,2,3-triazole derivatives.
科学的研究の応用
5-(Azidomethyl)furan-2-carboxylic acid has several applications in scientific research:
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)furan-2-carboxylic acid: This compound has a hydroxymethyl group instead of an azidomethyl group and is used in similar applications, such as the synthesis of furan-based polymers.
5-(Bromomethyl)furan-2-carboxylic acid: This compound is a precursor in the synthesis of 5-(azidomethyl)furan-2-carboxylic acid.
Furan-2,5-dicarboxylic acid: This compound is an oxidation product of this compound and is used in the production of bioplastics.
Uniqueness
This compound is unique due to its azide functional group, which allows it to participate in click chemistry reactions. This property makes it particularly valuable in the synthesis of complex molecules and bioconjugation applications .
特性
CAS番号 |
1250609-07-4 |
|---|---|
分子式 |
C6H5N3O3 |
分子量 |
167.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




